
REPINOTAN
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
REPINOTAN, also known as this compound, is a useful research compound. Its molecular formula is C21H24N2O4S and its molecular weight is 400.497. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Acute Ischemic Stroke
Repinotan was initially developed as a treatment for depression but was later investigated for its neuroprotective effects in acute ischemic stroke. Clinical trials demonstrated that this compound could reduce neuronal loss and mitigate damage following ischemic events. For instance, in animal models, this compound reduced infarct volumes significantly when administered shortly after occlusion of the middle cerebral artery .
Key Findings from Clinical Trials:
- A phase II trial indicated that this compound was well-tolerated at doses ranging from 0.5 mg to 2.5 mg per day without serious adverse effects related to the drug .
- Although improvements in functional outcomes were observed, they were not statistically significant compared to placebo groups .
Traumatic Brain Injury
This compound has also been evaluated for its potential in treating traumatic brain injury (TBI). In clinical studies involving patients with severe TBI, this compound demonstrated safety and tolerability with no significant adverse effects on intracranial pressure or hemodynamic stability. The treatment was associated with a higher percentage of patients achieving favorable outcomes compared to placebo .
Case Study: Neuroprotective Efficacy in Animal Models
In a study examining the neuroprotective efficacy of this compound in rats subjected to middle cerebral artery occlusion, it was found that:
- Administering this compound immediately after occlusion reduced infarct volume by up to 97%.
- Even when treatment was delayed by five hours post-occlusion, significant reductions in infarct volume were still observed (up to 81%) .
Case Study: Safety and Tolerability in Stroke Patients
The BRAINS study evaluated the safety and tolerability of this compound in acute stroke patients:
Propriétés
Numéro CAS |
129091-16-3 |
---|---|
Formule moléculaire |
C21H24N2O4S |
Poids moléculaire |
400.497 |
Synonymes |
REPINOTAN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.